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Compound of Interest

4-(3-Methoxybenzyl)piperidine
Compound Name:
hydrochloride

Cat. No.: B589871

In-Depth Technical Guide: 4-(3-
Methoxybenzyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and
potential biological properties of 4-(3-Methoxybenzyl)piperidine hydrochloride. The
information is compiled from available scientific literature and chemical databases, offering a
valuable resource for those involved in medicinal chemistry, pharmacology, and drug discovery.

Core Physical and Chemical Properties

4-(3-Methoxybenzyl)piperidine hydrochloride is a substituted piperidine derivative. The
hydrochloride salt form generally enhances the compound's solubility in agueous media and

improves its stability for handling and formulation.

Table 1: Physical and Chemical Properties of 4-(3-Methoxybenzyl)piperidine Hydrochloride
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Property Value Source
CAS Number 149986-58-3 [1]
Molecular Formula C13H20CINO [1]
Molecular Weight 241.76 g/mol [1]

Light yellow to brown
Appearance crystalline powder (inferred [2]

from isomers)

Purity >96% [2]

N Sealed in a dry place, room
Storage Conditions [1]
temperature or 2-8 °C

Note: Some physical properties, such as melting and boiling points, are not readily available for
this specific isomer. Data for the isomeric 4-(4-Methoxybenzyl)piperidine hydrochloride shows a
melting point of 175-177 °C, which may serve as an approximate reference.[3]

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for 4-(3-Methoxybenzyl)piperidine
hydrochloride is not publicly available. However, a plausible synthetic route can be devised
based on established methods for the synthesis of 4-substituted piperidines. A representative
protocol is outlined below.

Representative Synthetic Protocol: Reductive Amination

This method involves the reaction of 3-methoxybenzaldehyde with 4-piperidone, followed by
reduction of the resulting enamine and subsequent salt formation.

Experimental Workflow Diagram

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.bldpharm.com/products/149986-58-3.html
https://www.bldpharm.com/products/149986-58-3.html
https://www.bldpharm.com/products/149986-58-3.html
https://www.benchchem.com/product/b12847312
https://www.benchchem.com/product/b12847312
https://www.bldpharm.com/products/149986-58-3.html
https://patents.google.com/patent/US20100016365A1/en
https://www.benchchem.com/product/b589871?utm_src=pdf-body
https://www.benchchem.com/product/b589871?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b589871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Step 1: Condensation

cid catalyst
(e.9., p-TsOH)

Reducing agent
(e.g., NaBH(OAC)3)

Step 2: Rv.eduction

HCI in Ether

Step 3: Salt Formation

Click to download full resolution via product page

Caption: A representative synthetic workflow for 4-(3-Methoxybenzyl)piperidine
hydrochloride.

Methodology:

o Step 1: Condensation: To a solution of 4-piperidone (1.0 eq) in a suitable solvent such as
toluene, add 3-methoxybenzaldehyde (1.0 eq) and a catalytic amount of p-toluenesulfonic
acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The
reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are
consumed. The solvent is then removed under reduced pressure to yield the crude enamine
intermediate.
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e Step 2: Reduction: The crude enamine intermediate is dissolved in a solvent like
dichloromethane. Sodium triacetoxyborohydride (1.5 eq) is added portion-wise at 0 °C. The
reaction is allowed to warm to room temperature and stirred until completion as monitored by
TLC. The reaction is then quenched with a saturated aqueous solution of sodium
bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous
sodium sulfate, and concentrated to give the free base, 4-(3-methoxybenzyl)piperidine.

» Step 3: Salt Formation and Purification: The crude free base is purified by column
chromatography on silica gel. The purified product is then dissolved in diethyl ether, and a
solution of hydrochloric acid in diethyl ether is added dropwise with stirring. The resulting
precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum
to afford 4-(3-methoxybenzyl)piperidine hydrochloride as a solid.

Spectral and Analytical Data (Predicted)

Experimental spectral data for 4-(3-Methoxybenzyl)piperidine hydrochloride is not publicly
available. However, the expected spectral characteristics can be predicted based on the
analysis of its structural fragments and data from closely related compounds.[2][4][5][6][7]

Table 2: Predicted Spectral Data

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b589871?utm_src=pdf-body
https://www.benchchem.com/product/b589871?utm_src=pdf-body
https://www.benchchem.com/product/b12847312
https://www.rasayanjournal.co.in/admin/php/upload/897_pdf.pdf
https://www.rsc.org/suppdata/c8/qo/c8qo01289j/c8qo01289j1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9406097/
https://m.chemicalbook.com/SpectrumEN_31252-42-3_13CNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b589871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Technique Predicted Characteristics

- Aromatic protons (m, 4H) in the range of 6 6.7-

7.3 ppm. - Methoxy group singlet (s, 3H) around

0 3.8 ppm. - Piperidine ring protons (m, 9H) in
14 NMR pp p ap ( )

the range of & 1.5-3.5 ppm. - Benzyl protons (d,

2H) around & 2.5 ppm. - A broad singlet for the

N-H proton of the hydrochloride salt.

- Aromatic carbons in the range of 6 110-160
m. - Methoxy carbon around & 55 ppm. -
13C NMR p? . y ) PP
Piperidine carbons in the range of 4 30-50 ppm.

- Benzyl carbon around & 40 ppm.

- N-H stretch (broad) for the ammonium salt
around 2400-2800 cm~1. - C-H stretches
FTIR (cm-Y) (aromatic and aliphatic) around 2800-3100
cm~1, - C=C aromatic ring stretches around
1450-1600 cm™1, - C-O stretch (methoxy)

around 1030-1250 cm™1.

Expected [M+H]* for the free base (C13H19NO)

Mass Spec. (ESI+) At iz = 206.15

Potential Biological Activity and Signhaling Pathways

While the specific biological targets of 4-(3-Methoxybenzyl)piperidine hydrochloride have
not been reported, the piperidine scaffold is a privileged structure in medicinal chemistry,
appearing in numerous drugs targeting the central nervous system (CNS) and cancer.[8]

Potential as a Dopamine D4 Receptor Antagonist

Substituted piperidines are known to act as antagonists for the dopamine D4 receptor, which is
implicated in various neurological and psychiatric disorders.[9][10] Antagonism of the D4
receptor is a therapeutic strategy being explored for conditions such as schizophrenia and
Parkinson's disease-related dyskinesia.[10]

Potential as a PISKd Inhibitor
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Recent studies have shown that certain substituted piperidines can act as potent and selective
inhibitors of phosphoinositide 3-kinase delta (PI3Kd). The PI3K/AKT signaling pathway is
crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers.

Hypothetical Signaling Pathway: PI3K/AKT Inhibition

J-inh ibits
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Click to download full resolution via product page

Caption: Hypothetical inhibition of the PISK/AKT signaling pathway.
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Safety and Handling

As with any chemical compound, 4-(3-Methoxybenzyl)piperidine hydrochloride should be
handled with appropriate safety precautions. It is intended for research use only. Users should
consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling,
storage, and disposal. General precautions include using personal protective equipment (PPE)
such as gloves, lab coats, and safety glasses, and working in a well-ventilated area or fume
hood.

Conclusion

4-(3-Methoxybenzyl)piperidine hydrochloride is a chemical compound with potential for
application in drug discovery, particularly in the areas of neuroscience and oncology. While
there is a lack of publicly available experimental data for this specific molecule, its structural
similarity to known bioactive compounds suggests it may be a valuable building block for the
synthesis of novel therapeutic agents. Further research is warranted to fully elucidate its
physical, chemical, and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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